Dimethyl 5,5'-carbonylbis(3-chloro-2-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is a chemical compound with the molecular formula C19H16Cl2O7 and a molecular weight of 427.23 g/mol . This compound is known for its unique structure, which includes two methoxybenzoate groups linked by a carbonyl bridge and substituted with chlorine atoms. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) typically involves the esterification of 3-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a Friedel-Crafts acylation reaction using phosgene or a similar reagent to introduce the carbonyl bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl bridge can be reduced to form a diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzoic acid or 3-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5,5’-dihydroxybis(3-chloro-2-methoxybenzoate).
Substitution: Formation of 3-amino-2-methoxybenzoate or 3-thio-2-methoxybenzoate derivatives.
Scientific Research Applications
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl bridge and chlorine substitutions allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5,5’-carbonylbis(3-methoxybenzoate): Lacks the chlorine substitution, resulting in different reactivity and applications.
Dimethyl 5,5’-carbonylbis(3-chloro-2-hydroxybenzoate): Contains hydroxyl groups instead of methoxy groups, affecting its chemical properties and uses.
Uniqueness
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the carbonyl bridge, makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C19H16Cl2O7 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
methyl 3-chloro-5-(3-chloro-4-methoxy-5-methoxycarbonylbenzoyl)-2-methoxybenzoate |
InChI |
InChI=1S/C19H16Cl2O7/c1-25-16-11(18(23)27-3)5-9(7-13(16)20)15(22)10-6-12(19(24)28-4)17(26-2)14(21)8-10/h5-8H,1-4H3 |
InChI Key |
KYGXJTBNOUDJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.